molecular formula C12H22N6 B092047 s-Triazine, 2,4-bis(ethylamino)-6-piperidino- CAS No. 16268-60-3

s-Triazine, 2,4-bis(ethylamino)-6-piperidino-

Cat. No. B092047
CAS RN: 16268-60-3
M. Wt: 250.34 g/mol
InChI Key: BAMOQYHMXONIIV-UHFFFAOYSA-N
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Description

S-Triazine, 2,4-bis(ethylamino)-6-piperidino- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as BPEA, and its chemical formula is C14H28N6.

Mechanism of Action

BPEA is known to bind to DNA and RNA, and it has been shown to exhibit DNA intercalation activity. This property makes BPEA a potential candidate for the development of anticancer drugs. Additionally, BPEA has been shown to inhibit the activity of certain enzymes, which could have implications in the development of enzyme inhibitors.
Biochemical and Physiological Effects:
BPEA has been shown to have a range of biochemical and physiological effects. For example, BPEA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BPEA has been shown to have antiviral activity, which could have implications in the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPEA is its versatility in scientific research. BPEA can be used in a range of applications, including biological imaging, drug development, and enzyme inhibition studies. However, one limitation of BPEA is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research on BPEA. One area of interest is the development of BPEA-based anticancer drugs. Additionally, further research could be conducted on the potential antiviral properties of BPEA. Finally, the development of new BPEA-based fluorescent probes for biological imaging could have significant implications in the study of cellular processes.
Conclusion:
In conclusion, s-Triazine, 2,4-bis(ethylamino)-6-piperidino- (BPEA) is a versatile chemical compound with significant potential in scientific research. Its diverse range of applications, including biological imaging, drug development, and enzyme inhibition studies, make it an important area of study. Further research is needed to fully understand the potential of BPEA and its applications in various scientific fields.

Synthesis Methods

The synthesis of BPEA involves the reaction of 2,4,6-trichloro-s-triazine with piperidine and diethylamine. This reaction results in the formation of BPEA, which can be purified through recrystallization.

Scientific Research Applications

BPEA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPEA is in the development of fluorescent probes for biological imaging. BPEA-based probes have been used to study the localization and dynamics of proteins and other biomolecules in living cells.

properties

CAS RN

16268-60-3

Product Name

s-Triazine, 2,4-bis(ethylamino)-6-piperidino-

Molecular Formula

C12H22N6

Molecular Weight

250.34 g/mol

IUPAC Name

2-N,4-N-diethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H22N6/c1-3-13-10-15-11(14-4-2)17-12(16-10)18-8-6-5-7-9-18/h3-9H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

BAMOQYHMXONIIV-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)N2CCCCC2)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCCCC2)NCC

Other CAS RN

16268-60-3

Origin of Product

United States

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